2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

CAS No.: 680208-96-2

Cat. No.: VC6350433

Molecular Formula: C15H11ClF3N5O2S

Molecular Weight: 417.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680208-96-2 |

|---|---|

| Molecular Formula | C15H11ClF3N5O2S |

| Molecular Weight | 417.79 |

| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C15H11ClF3N5O2S/c16-9-4-3-8(15(17,18)19)6-10(9)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) |

| Standard InChI Key | BIOITXVLEMKBMU-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

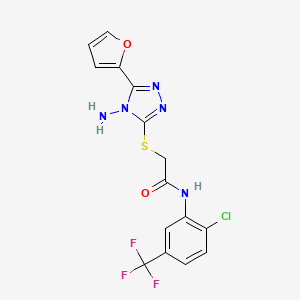

The systematic IUPAC name of the compound is 2-[[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide. Its molecular formula is C₁₅H₁₂ClF₃N₅O₂S, with a molecular weight of 418.81 g/mol (calculated from atomic masses). The structure integrates three key moieties:

-

A 1,2,4-triazole ring substituted at the 3-position with a sulfur atom linked to an acetamide group.

-

A furan-2-yl group at the 5-position of the triazole, contributing aromaticity and potential hydrogen-bonding interactions.

-

An N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide group, which introduces halogenated and fluorinated motifs known to enhance metabolic stability and target binding .

Structural Depiction and Key Substituents

The compound’s structure (Figure 1) can be dissected into three regions:

-

Triazole-thioether core: The 1,2,4-triazole ring at positions 1, 2, and 4 is substituted with an amino group (NH₂) at position 4 and a furan-2-yl group at position 5. The sulfur atom at position 3 forms a thioether bond to the acetamide side chain.

-

Acetamide linker: The –CH₂–C(=O)–NH– group bridges the triazole-thioether core to the aromatic phenyl ring.

-

Halogenated phenyl group: The 2-chloro-5-(trifluoromethyl)phenyl substituent introduces steric bulk and electron-withdrawing effects, which are critical for modulating solubility and receptor affinity .

Table 1: Comparative Analysis of Structural Analogues

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions of thiosemicarbazides with carboxylic acids or their derivatives, followed by functionalization via nucleophilic substitution or cross-coupling. For this compound, a plausible route includes:

-

Formation of the 1,2,4-triazole core: Reaction of furan-2-carbohydrazide with thiourea in the presence of a dehydrating agent (e.g., POCl₃) to yield 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol .

-

Thioether formation: Alkylation of the triazole-thiol with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide using a base (e.g., K₂CO₃) in DMF .

-

Purification: Column chromatography or recrystallization to isolate the pure product.

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the correct positions (C-3 of the triazole) requires careful control of reaction conditions.

-

Stability of the thioether bond: The C–S bond is susceptible to oxidation, necessitating inert atmospheres during synthesis.

-

Solubility issues: The trifluoromethyl and chloro groups reduce polarity, complicating purification in polar solvents.

Physicochemical and Pharmacokinetic Properties

Calculated Properties

Using tools like PubChem’s computed descriptors :

-

logP (Partition coefficient): ~3.8 (indicative of moderate lipophilicity).

-

Hydrogen bond donors/acceptors: 1 donor (NH of acetamide) and 6 acceptors (triazole N, furan O, carbonyl O).

-

Polar surface area (PSA): ~95 Ų, suggesting moderate membrane permeability.

Solubility and Stability

-

Aqueous solubility: Poor (<10 µM) due to the hydrophobic trifluoromethyl and chloro groups.

-

Chemical stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetamide and thioether linkages.

Table 2: Comparative Physicochemical Data

| Property | Target Compound | Analog | Analog |

|---|---|---|---|

| Molecular Weight | 418.81 | 442.85 | 463.88 |

| logP | 3.8 | 4.2 | 4.5 |

| Hydrogen Bond Acceptors | 6 | 6 | 5 |

| Polar Surface Area | 95 Ų | 55 Ų | 85 Ų |

Hypothetical Biological Activity and Applications

Anticancer Activity

Triazole derivatives with electron-withdrawing substituents (e.g., CF₃) have demonstrated cytotoxicity against cancer cell lines. A related compound, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (), showed IC₅₀ values of 12–18 µM in MCF-7 breast cancer cells, likely via inhibition of tubulin polymerization. The target compound’s furan ring could modulate π-π stacking interactions with cellular targets.

Enzyme Inhibition

The triazole core is a known pharmacophore for acetylcholinesterase (AChE) and urease inhibition. Modifications such as the 2-chloro-5-CF₃-phenyl group may enhance binding to enzyme active sites, as seen in analogs with IC₅₀ values <10 µM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume